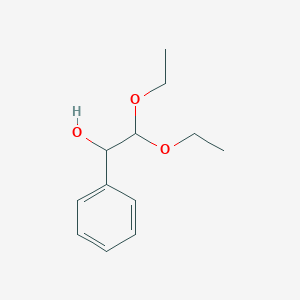

2,2-Diethoxy-1-phenylethanol

Description

Detailed Research Findings (Hypothetical)

Following the hypothetical study design, a plausible QSAR model for the oxidation of 2,2-Diethoxy-1-phenylethanol analogues could be developed. Below are illustrative data tables and an interpretation of the hypothetical findings.

Table 1: Hypothetical Analogues of this compound and their Experimental Reactivity.

| Compound ID | Substituent (R) | Experimental log k |

| 1 | -H | -2.50 |

| 2 | -CH3 | -2.75 |

| 3 | -OCH3 | -3.00 |

| 4 | -Cl | -2.10 |

| 5 | -NO2 | -1.50 |

| 6 | -F | -2.25 |

| 7 | -Br | -2.05 |

| 8 | -CN | -1.65 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Analogues.

| Compound ID | Hammett Constant (σp) | Molar Refractivity (MR) | LogP | HOMO Energy (eV) |

| 1 | 0.00 | 55.8 | 2.1 | -9.2 |

| 2 | -0.17 | 60.4 | 2.5 | -9.0 |

| 3 | -0.27 | 61.6 | 2.0 | -8.8 |

| 4 | 0.23 | 59.9 | 2.6 | -9.5 |

| 5 | 0.78 | 61.2 | 1.9 | -10.1 |

| 6 | 0.06 | 55.2 | 2.2 | -9.4 |

| 7 | 0.23 | 63.8 | 2.8 | -9.6 |

| 8 | 0.66 | 59.5 | 1.8 | -9.9 |

Based on the data in the tables above, a hypothetical QSAR equation could be generated using Multiple Linear Regression:

log k = -2.45 + 1.52(σp) - 0.08(MR) + 0.15(logP)

Statistical Parameters:

R² = 0.95 (This indicates that 95% of the variance in the experimental reactivity is explained by the model).

Q² = 0.88 (A high cross-validated R² suggests good internal predictivity).

Table 3: Comparison of Experimental and Predicted Reactivity for the Hypothetical QSAR Model.

| Compound ID | Experimental log k | Predicted log k |

| 1 | -2.50 | -2.56 |

| 2 | -2.75 | -2.78 |

| 3 | -3.00 | -2.94 |

| 4 | -2.10 | -2.12 |

| 5 | -1.50 | -1.55 |

| 6 | -2.25 | -2.28 |

| 7 | -2.05 | -2.01 |

| 8 | -1.65 | -1.69 |

Interpretation of the Hypothetical QSAR Model:

The hypothetical QSAR equation suggests that the reactivity of the this compound analogues in this oxidation reaction is primarily influenced by electronic and hydrophobic factors, with a minor contribution from steric properties.

The positive coefficient of the Hammett constant (σp) indicates that electron-withdrawing substituents on the phenyl ring increase the reaction rate. This is chemically reasonable, as these groups would stabilize the developing negative charge in the transition state of many oxidation reactions.

The small negative coefficient for Molar Refractivity (MR) suggests that bulkier substituents slightly decrease the reaction rate, possibly due to steric hindrance at the reaction center.

The positive coefficient for logP implies that increased lipophilicity is favorable for the reaction rate. This could be related to the partitioning of the substrate into a non-polar phase where the reaction might be more favorable, or it could be an artifact of the limited dataset.

Such a QSAR model, if experimentally validated, would be a valuable tool for predicting the reactivity of other, yet to be synthesized, analogues of this compound. It could guide the design of new compounds with tailored reactivity for specific applications. For instance, if a higher reaction rate is desired, the model would suggest synthesizing analogues with strongly electron-withdrawing and more lipophilic substituents.

Structure

3D Structure

Properties

CAS No. |

38968-67-1 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2,2-diethoxy-1-phenylethanol |

InChI |

InChI=1S/C12H18O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3 |

InChI Key |

YSGJEEVUJUHJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C1=CC=CC=C1)O)OCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,2 Diethoxy 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,2-Diethoxy-1-phenylethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into its molecular framework, connectivity, and spatial arrangement.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural assignment of this compound is achieved through a suite of NMR experiments.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenyl group, the methine proton (CH-OH), the acetal (B89532) proton (CH(OEt)₂), the methylene (B1212753) protons of the two ethoxy groups, and the methyl protons of the ethoxy groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the aromatic carbons, the two carbinol carbons, and the carbons of the ethoxy groups.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton couplings within the molecule. For this compound, COSY would show a crucial cross-peak between the methine proton of the phenylethanol backbone [CH (OH)Ph] and the acetal proton [CH (OEt)₂], confirming their adjacent positions. It would also show correlations between the methylene and methyl protons within each ethoxy group (-O-CH ₂-CH ₃). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling). youtube.com It allows for the unambiguous assignment of each proton signal to its attached carbon. For instance, the signal for the methine proton at the C1 position would correlate with the C1 carbon signal, and the acetal proton at C2 would correlate with the C2 carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this compound would include:

The methine proton (H1) showing correlations to the aromatic carbons and the C2 carbon.

The acetal proton (H2) showing correlations to the C1 carbon and the methylene carbons of the ethoxy groups.

Protons on the phenyl ring showing correlations to C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. youtube.com For example, NOESY could reveal spatial proximity between the proton on C1 and certain protons on the phenyl ring, helping to define the preferred rotational conformation around the C1-phenyl bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is extrapolated from similar structures like 2-ethoxy-2-phenylethanol. rsc.org

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| Phenyl-H | C₆H₅ | 7.2-7.4 (m, 5H) | 126-140 | HMBC to C1 |

| Methine-H | C1 | ~4.8-5.0 (d, 1H) | ~70-75 | COSY to H2; HSQC to C1; HMBC to Phenyl-C, C2 |

| Acetal-H | C2 | ~4.5-4.7 (d, 1H) | ~100-105 | COSY to H1; HSQC to C2; HMBC to C1, O-CH₂ |

| Methylene-H | O-CH₂ | ~3.4-3.7 (m, 4H) | ~60-65 | COSY to CH₃; HSQC to O-CH₂; HMBC to C2, CH₃ |

| Methyl-H | CH₃ | ~1.1-1.3 (t, 6H) | ~15 | COSY to O-CH₂; HSQC to CH₃; HMBC to O-CH₂ |

Deuterium (B1214612) Isotope Effects in NMR Spectroscopy for Mechanistic Insights

Deuterium isotope effects in NMR provide subtle but powerful information about molecular structure and dynamics. fu-berlin.de The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) can induce small changes in the chemical shifts of nearby nuclei. rsc.org

In this compound, replacing the hydroxyl proton with deuterium (forming the -OD group) would be the most common application. This substitution primarily affects the chemical shifts of the carbon it is attached to (C1) and the carbon two bonds away (C2). This is known as a two-bond isotope effect (²ΔC(OD)) and a three-bond isotope effect (³ΔC(OD)), respectively. nih.gov The magnitude of these effects can provide information about hydrogen bonding. fu-berlin.de For example, a larger isotope effect might suggest stronger intramolecular hydrogen bonding between the hydroxyl group and the ether oxygens of the ethoxy groups.

Furthermore, deuteration can be used to simplify complex ¹H NMR spectra. The exchange of the -OH proton with D₂O causes the signal to disappear from the proton spectrum, which can help in its identification. It also removes the coupling between the -OH proton and the adjacent C1-H proton, causing the C1-H signal to simplify from a doublet of doublets (if coupled to both H2 and OH) to a simple doublet (coupled only to H2). magritek.com

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Ion Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion (M⁺) peak would be observed, although it may be weak, as is common for alcohols. libretexts.orglibretexts.org

The primary fragmentation pathways would likely involve cleavages adjacent to the oxygen atoms (alpha-cleavage), which are characteristic of both alcohols and ethers. libretexts.orgmiamioh.edu

Alpha-Cleavage at C1-C2 bond: The most likely fragmentation is the cleavage of the bond between the carbon bearing the hydroxyl group (C1) and the carbon bearing the acetal (C2). This would lead to the formation of a resonance-stabilized benzylic cation [C₆H₅-CH=OH]⁺ with a mass-to-charge ratio (m/z) of 107. This is a very common and often abundant fragment for 1-phenylethanol (B42297) derivatives. researchgate.net

Loss of an Ethoxy Group: Cleavage can occur with the loss of an ethoxy radical (•OCH₂CH₃) from the acetal, leading to a fragment ion.

Loss of Ethanol (B145695): Elimination of a neutral ethanol molecule (CH₃CH₂OH) from the molecular ion is another plausible pathway.

Fragments from the Phenyl Group: A characteristic peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 196 | [C₁₂H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 151 | [M - •OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 107 | [C₆H₅CHOH]⁺ | Alpha-cleavage between C1 and C2 |

| 77 | [C₆H₅]⁺ | Loss of the C₂H₅O₃H side chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The breadth of this peak indicates hydrogen bonding. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethoxy groups (below 3000 cm⁻¹), strong C-O stretching bands for the alcohol and ether linkages in the 1050-1250 cm⁻¹ region, and characteristic C=C stretching bands for the phenyl ring around 1450-1600 cm⁻¹. nih.gov

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations would be particularly prominent, with a strong C=C stretching band around 1600 cm⁻¹ and a very strong ring breathing mode near 1000 cm⁻¹. researchgate.net While the O-H stretch is typically weak in Raman, the C-H stretches and the C-O stretches would be observable. scispace.com The symmetric "breathing" modes of the phenyl ring are often more intense in Raman spectra compared to IR. nih.gov

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (strong, broad) | Weak |

| Phenyl Ring | Aromatic C-H Stretch | 3000-3100 (medium) | Medium |

| Ethoxy Groups | Aliphatic C-H Stretch | 2850-2980 (strong) | Strong |

| Phenyl Ring | C=C Stretch | 1450-1600 (medium-strong) | Strong |

| Ether & Alcohol | C-O Stretch | 1050-1250 (strong) | Medium |

| Phenyl Ring | Ring Breathing | Weak | ~1000 (strong) |

X-ray Crystallography for Solid-State Structural Determination (of derivatives/related compounds)

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration in the solid state. However, since this compound is likely a liquid or a low-melting solid, obtaining a single crystal suitable for analysis can be challenging.

In such cases, the structure of liquid compounds can be determined by co-crystallization with a "host" molecule. researchgate.net For instance, liquid phenylethanol derivatives have been successfully crystallized by forming inclusion complexes with host compounds like tetraaryladamantanes. This technique allows for the determination of the guest molecule's structure via single-crystal X-ray diffraction of the co-crystal. researchgate.net Alternatively, converting the alcohol to a solid derivative (e.g., a urethane (B1682113) or ester) can facilitate crystallization and subsequent X-ray analysis. Such an analysis would precisely define the stereochemistry at the chiral center (C1) and reveal the preferred conformation of the molecule in the crystalline lattice.

Chiroptical Methods (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Assignment

As this compound possesses a chiral center at C1, it can exist as a pair of enantiomers (R and S). Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for studying these stereoisomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a chiral molecule like this, the phenyl group acts as a chromophore. The electronic transitions of the phenyl ring will give rise to characteristic CD signals (Cotton effects). The sign and intensity of these signals are unique to one enantiomer.

Absolute Configuration Assignment: Determining the absolute configuration (whether the enantiomer is R or S) can be achieved by comparing the experimentally measured CD or Vibrational Circular Dichroism (VCD) spectrum with spectra predicted from quantum chemical calculations for a known configuration (e.g., the S-configuration). nih.govsigmaaldrich.com A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov This combined experimental-theoretical approach has been successfully applied to determine the absolute configuration of the related compound 1-phenylethanol. sigmaaldrich.comcas.cz

Enantiomeric Purity: The enantiomeric excess (ee) of a sample can be determined by comparing its specific rotation to that of a pure enantiomer. Alternatively, NMR spectroscopy using chiral derivatizing agents can be employed. Reacting the alcohol with a chiral acid, for example, creates a mixture of diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov

Theoretical and Computational Studies on 2,2 Diethoxy 1 Phenylethanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for understanding the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations have been employed to elucidate the properties of 2,2-Diethoxy-1-phenylethanol.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is crucial for its reactivity. Conformational analysis helps identify the most stable arrangements of atoms in the molecule. By mapping the potential energy surface, researchers can determine the relative energies of different conformers and the energy barriers between them. This information is vital for understanding how the molecule behaves in different environments.

Molecular Orbital Theory (e.g., HOMO-LUMO) for Reactivity Prediction

Molecular Orbital (MO) theory provides insights into the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Reaction Path and Transition State Modeling

Computational modeling can be used to map out the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. This is particularly useful for understanding reaction mechanisms and predicting reaction rates.

Kinetic and Thermodynamic Parameters of Key Transformations

By modeling the reaction pathway, it is possible to calculate important kinetic and thermodynamic parameters. These include activation energies, which determine the rate of a reaction, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. This data is essential for optimizing reaction conditions.

Elucidation of Catalytic Mechanisms

Computational studies have been instrumental in elucidating the mechanisms of catalyzed reactions involving α-keto acetals. For instance, in the oxazaborolidine-catalyzed asymmetric reduction of 2,2-diethoxy-1-phenylethanone to this compound, a proposed mechanism involves a transition state where the α-keto acetal (B89532) is attacked by a hydride on its Re face to yield the (S)-α-hydroxy acetal. lookchem.com This level of detail is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal how this compound interacts with other molecules, including solvent molecules, and how these interactions influence its structure and reactivity.

Quantitative Structure-Activity Relationships (QSAR) for Analogues in Reactivity and Selectivity Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. industrialchemistryconsulting.comfiveable.melongdom.orgwikipedia.orglibretexts.org By quantifying structural features into numerical descriptors, QSAR models can predict the properties of new, unsynthesized compounds, thereby guiding rational chemical design and saving experimental resources. industrialchemistryconsulting.comfiveable.meneovarsity.org

In the context of this compound analogues, a QSAR study could be designed to predict their reactivity in a specific chemical transformation or the stereoselectivity of a reaction. Such a study would involve the synthesis of a series of analogues with systematic variations in their molecular structure, experimental measurement of their reactivity or selectivity, and the development of a correlative mathematical model.

Hypothetical QSAR Study Design:

For the purpose of this article, we will consider a hypothetical QSAR study on a series of para-substituted analogues of this compound. The goal of this hypothetical study is to develop a model that predicts the rate constant (log k) for a hypothetical oxidation reaction at the benzylic alcohol.

2,2 Diethoxy 1 Phenylethanol As a Building Block in Organic Synthesis and Advanced Materials Research

Chiral Pool Synthesis and Asymmetric Catalyst Design Utilizing Phenylethanol Scaffolds

Chiral pool synthesis is a strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials, referred to as "chirons," to introduce chirality into a synthetic target. bccollegeasansol.ac.in The 1-phenylethanol (B42297) scaffold is a prominent member of this chiral pool. Enantiomerically pure 1-phenylethanol, particularly the (R)- and (S)-isomers, serves as a versatile building block for the synthesis of a wide range of chiral compounds, including pharmaceuticals and agrochemicals. nih.gov The production of these enantiopure alcohols is often achieved through the asymmetric reduction of their prochiral ketone precursor, acetophenone, using various catalytic methods. researchgate.netcjcatal.com

Similarly, (R)- or (S)-2,2-diethoxy-1-phenylethanol can be synthesized via the asymmetric reduction of 2,2-diethoxyacetophenone (B9421). nih.gov This process establishes the crucial stereocenter at the C-1 position, making the resulting chiral alcohol a valuable chiron for subsequent transformations where this stereochemistry can be preserved or used to influence the formation of new chiral centers.

The phenylethanol scaffold is not only a building block itself but also a foundational element in the design of chiral ligands for asymmetric catalysis. nih.gov Asymmetric catalysis relies on chiral catalysts to selectively produce one enantiomer of a product over the other. The hydroxyl group of 2,2-diethoxy-1-phenylethanol can serve as an attachment point for coordination to a metal center, while the phenyl group and the diethoxyacetal moiety provide the necessary steric and electronic environment to influence the stereochemical outcome of a catalyzed reaction. For instance, derivatives of phenylethanol are used to create ligands for transition metals like ruthenium, palladium, and copper, which are active in reactions such as hydrogenations, cross-couplings, and cycloadditions. nsf.govnih.govnih.gov The modular nature of the phenylethanol scaffold allows for fine-tuning of the ligand structure to optimize enantioselectivity for a specific chemical transformation. nih.gov

| Method | Catalyst/Reagent Type | Key Features | Reference |

|---|---|---|---|

| Biocatalytic Reduction | Whole-cell biocatalysts (e.g., Ispir bean, Candida valida) or isolated enzymes (ADH) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. | cjcatal.comresearchgate.net |

| Heterogeneous Catalysis | Chiral imprinted Pt-Ir alloy surfaces | Allows for asymmetric electroreduction or hydrogenation with high enantiomeric excess (ee > 95%). | researchgate.net |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | Resolves a racemic mixture of (R,S)-1-phenylethanol by selectively acylating one enantiomer. | nih.gov |

Precursor for Complex Organic Architectures (e.g., Heterocycles, Polymers)

The strategic placement of functional groups in this compound makes it an ideal starting point for the synthesis of more complex molecules, including heterocycles and polymers.

Heterocycles: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. beilstein-journals.org The 1,2-difunctional nature of this compound (an alcohol at C-1 and a protected aldehyde at C-2) is a classic precursor motif for various heterocycles. For example, conversion of the alcohol to an amine would generate a 2,2-diethoxy-1-phenylethanamine. This amino alcohol derivative is a direct precursor for the synthesis of chiral oxazolidines, which are themselves valuable ligands in asymmetric catalysis. nih.gov Furthermore, the acetal (B89532) can be hydrolyzed to reveal the aldehyde, which can then participate in cyclization reactions to form nitrogen- or oxygen-containing heterocycles.

Polymers: 1-Phenylethanol and its derivatives are important precursors to monomers used in polymer synthesis. A well-established industrial process involves the dehydration of 1-phenylethanol to produce styrene (B11656), the monomer for polystyrene and numerous copolymers. nih.govacs.org this compound can be envisioned as a precursor to functionalized styrene monomers. Dehydration would yield a diethoxymethylstyrene. The diethoxymethyl group could then be retained in the final polymer to impart specific properties, or it could be chemically modified either before or after polymerization to introduce other functionalities. This approach allows for the creation of specialty polymers with tailored characteristics, such as altered solubility, reactivity, or thermal properties. figshare.com

| Target Architecture | Synthetic Strategy | Potential Application |

|---|---|---|

| Chiral Oxazolidines | Conversion of the hydroxyl to an amine, followed by condensation with an aldehyde or ketone. | Chiral auxiliaries and ligands for asymmetric synthesis. nih.gov |

| Functionalized Styrenes | Dehydration of the alcohol to form an alkene. | Monomers for specialty polymers with tailored properties. nih.gov |

| Substituted Tetrahydroisoquinolines | Hydrolysis of the acetal, followed by multi-step cyclization strategies. | Core structures in pharmacologically active compounds. nih.gov |

| Polyester Chains | Use as a chain initiator in ring-opening polymerization of cyclic esters. | Biodegradable polymers with a defined end-group. |

Development of Specialized Protecting Groups or Ligands

The dual functionality of this compound also allows for its use in the development of specialized chemical tools.

Protecting Groups: In multi-step synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.org The 2,2-diethoxyethyl group, which is inherent in the structure of this compound, is a diethyl acetal. Acetals are classic protecting groups for aldehydes and ketones, stable to basic and nucleophilic conditions but readily removed with aqueous acid. fiveable.me While the molecule itself contains a protected group, the entire this compound unit can be attached to another molecule via its hydroxyl group, thereby serving as a chiral protecting group that can be removed under specific conditions to reveal both the hydroxyl group and an aldehyde.

Ligands: As mentioned, the phenylethanol scaffold is central to many chiral ligands. nih.gov The structure of this compound is particularly well-suited for creating bidentate or pincer-type ligands. The hydroxyl group can coordinate to a metal center, and the oxygen atoms of the diethoxy group can also act as Lewis basic donor sites. This allows the molecule to chelate a metal ion, forming a stable complex. researchgate.net The chirality at C-1 creates a defined three-dimensional space around the metal center, which is essential for inducing enantioselectivity in catalytic reactions. By modifying the phenyl ring or the ethyl groups of the acetal, a library of related ligands can be synthesized to find the optimal catalyst for a given transformation. frontiersin.org

| Functional Group | Protecting Group Class | Example | Stability/Cleavage Conditions | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Acetal/Ketal | Diethyl Acetal (present in the molecule) | Stable to bases, nucleophiles, hydrides; Cleaved by aqueous acid. | wikipedia.org |

| Alcohol | Silyl Ether | tert-Butyldimethylsilyl (TBS) | Stable to a wide range of conditions; Cleaved by fluoride (B91410) sources (e.g., TBAF). | fiveable.me |

| Alcohol | Benzyl Ether | Benzyl (Bn) | Robust protection; Cleaved by hydrogenolysis (H₂, Pd/C). | fiveable.me |

| 1,2-Diol | Cyclic Acetal/Ketal | Isopropylidene Ketal (Acetone) | Protects vicinal diols; Cleaved by aqueous acid. | fiveable.me |

Conclusion and Future Research Directions

Summary of Current Research Frontiers

A comprehensive review of the current scientific literature reveals that dedicated research on 2,2-Diethoxy-1-phenylethanol is exceptionally sparse. The compound is most frequently noted as a potential, though often unconfirmed, product or intermediate in reactions involving related molecules. The primary frontier of research, therefore, lies in the fundamental characterization of this compound. Establishing a baseline of its physical and chemical properties is a critical first step that remains to be thoroughly documented.

Emerging Methodologies for Synthesis and Transformation

Advancements in synthetic organic chemistry offer promising avenues for the synthesis and transformation of this compound. Modern catalytic systems, including those based on transition metals and organocatalysts, could provide highly efficient and selective methods for its preparation.

Table 1: Potential Synthetic Methodologies

| Methodology | Description | Potential Advantages |

| Catalytic Hydrogenation | The reduction of 2,2-diethoxyacetophenone (B9421) using hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel). | High efficiency, clean reaction with water as the only byproduct. |

| Transfer Hydrogenation | The use of a hydrogen donor molecule (e.g., isopropanol, formic acid) in the presence of a catalyst to reduce the ketone. | Milder reaction conditions, avoids the need for high-pressure hydrogen gas. |

| Chemo-selective Reductants | Employment of specific reducing agents that selectively target the ketone functional group without affecting the acetal (B89532). | High selectivity and functional group tolerance. |

| Biocatalysis | The use of enzymes (e.g., alcohol dehydrogenases) to perform the reduction. | High stereoselectivity, environmentally friendly conditions. |

Emerging methodologies for its transformation could involve the strategic manipulation of its hydroxyl and acetal functional groups. For instance, catalytic methods for the etherification or esterification of the alcohol would open pathways to a range of derivatives. Similarly, the development of mild and selective methods for the hydrolysis of the acetal group to reveal the corresponding aldehyde could be a valuable synthetic tool.

Unexplored Reactivity and Mechanistic Questions

The reactivity of this compound is a largely uncharted territory, presenting numerous opportunities for fundamental research. The interplay between the hydroxyl group and the adjacent acetal is of particular interest. Key mechanistic questions that remain unanswered include:

Intramolecular Catalysis: Can the hydroxyl group act as an intramolecular catalyst for the hydrolysis or transacetalization of the acetal moiety under specific conditions?

Rearrangement Reactions: Is the molecule susceptible to rearrangement reactions, such as a pinacol-type rearrangement, under acidic conditions? The stability of the carbocation intermediate would be a crucial factor.

Oxidation Reactions: What are the products of selective oxidation of the primary alcohol? Can conditions be found to favor the formation of the corresponding aldehyde or carboxylic acid without cleaving the acetal?

Stereochemistry: For chiral variants of this compound, how does the stereochemistry of the alcohol center influence the reactivity of the molecule?

Investigating these questions through a combination of experimental studies and computational modeling would provide invaluable insights into the fundamental chemical behavior of this compound.

Potential for Novel Derivatives and Applications in Interdisciplinary Research

The true potential of this compound may lie in its use as a scaffold for the synthesis of novel derivatives with diverse applications. The presence of multiple functional groups allows for a wide range of chemical modifications.

Table 2: Potential Derivatives and Interdisciplinary Applications

| Derivative Class | Potential Application Area | Rationale |

| Esters | Fragrance and Flavor Industry | Esterification of the alcohol could lead to compounds with unique scent and taste profiles, similar to other phenylethanol esters. |

| Ethers | Materials Science | Ether derivatives could be explored as monomers for the synthesis of novel polymers with specific thermal or optical properties. |

| Halogenated Derivatives | Pharmaceutical Research | Selective halogenation of the phenyl ring could generate intermediates for the synthesis of biologically active molecules. |

| Glycosylated Derivatives | Glycoscience | Attachment of sugar moieties to the hydroxyl group could lead to novel glycosides with potential applications in biochemistry and pharmacology. |

The exploration of these derivatives could bridge the gap between fundamental organic chemistry and applied sciences. For example, the synthesis and biological evaluation of a library of this compound derivatives could uncover new lead compounds for drug discovery. In materials science, the incorporation of this molecule into polymer backbones could impart unique properties related to its aromatic and flexible diether components.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2-Diethoxy-1-phenylethanol, and what are their key experimental considerations?

- Methodological Answer : A common approach for analogous β-substituted phenylethanols involves nucleophilic substitution or reduction of ketones. For example, 2-amino-1-phenylethanol was synthesized via oxazaborolidine-catalyzed borane reduction of phenacyl chloride derivatives, achieving >93% enantiomeric excess (ee) . For 2,2-Diethoxy derivatives, similar strategies could involve ethoxy group introduction via acid-catalyzed etherification of a diol intermediate. Solvent choice (e.g., anhydrous conditions) and stoichiometric control of ethoxy donors (e.g., triethyl orthoformate) are critical to avoid over-substitution .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques. For stereochemical analysis, chiral stationary-phase HPLC can resolve enantiomers, while - and -NMR verify substitution patterns. Crystallography (using SHELX programs) is recommended for absolute configuration determination, as demonstrated for ferrocenyl alcohols with hydrogen-bonded motifs . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Secondary alcohols like 1-phenylethanol are peroxide-forming compounds. Store this compound under inert gas (N/Ar) in amber bottles, and test for peroxides quarterly using iodide-starch strips. Avoid distillation to dryness. Use explosion-proof refrigeration for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve high enantiomeric excess (ee)?

- Methodological Answer : Adapt asymmetric catalysis methods from related systems. For example, oxazaborolidine catalysts enabled 93–97% ee in 2-amino-1-phenylethanol synthesis via borane reduction . Alternatively, enzymatic resolution using lipases (e.g., Novozym 435) with acyl donors (e.g., vinyl acetate) can deracemize alcohols, achieving >95% ee . Screen chiral ligands (e.g., BINOL derivatives) or immobilized enzymes for diethoxy-substituted analogs, monitoring ee via polarimetry or chiral HPLC.

Q. What computational tools are effective for predicting conformational stability and hydrogen-bonding interactions in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict low-energy conformers stabilized by intramolecular hydrogen bonds, as seen in 2-amino-1-phenylethanol . Graph-set analysis (R(4) motifs) and Hirshfeld surfaces model intermolecular interactions in crystals . Pair computational results with experimental data (microwave spectroscopy, XRD) to validate predicted conformers .

Q. How can oxidation of this compound be achieved under mild conditions, given steric and electronic challenges?

- Methodological Answer : For oxidation of β,β-disubstituted alcohols, the laccase/TEMPO system in biphasic media (e.g., water:ethyl acetate) efficiently converts 2,2-dichloro-1-phenylethanol to ketones using O as the terminal oxidant . Optimize pH (4–6), temperature (25–30°C), and TEMPO loading (5–10 mol%) for diethoxy analogs. Monitor reaction progress via FTIR (C=O stretch) or GC-MS.

Q. What strategies resolve contradictions in catalytic performance between computational predictions and experimental outcomes for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state accessibility. For palladium-catalyzed alcohol oxidation, ab initio MD simulations revealed solvent stabilization of pyridine ligands, contrasting gas-phase predictions . Validate computational models with kinetic isotope effects (KIEs) or in-situ spectroscopy (e.g., Raman) to refine transition-state barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.